Diethyl[(3-Bromo-4-methylphenyl)methyl]amine
Description
Diethyl[(3-Bromo-4-methylphenyl)methyl]amine is a tertiary amine featuring a diethylamino group attached to a benzyl moiety substituted with a bromine atom at the 3-position and a methyl group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-7-6-10(3)12(13)8-11/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUWOBXGFSOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Diethyl[(3-Bromo-4-methylphenyl)methyl]amine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with diethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Diethyl[(3-Bromo-4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative. Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Diethyl[(3-Bromo-4-methylphenyl)methyl]amine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo substitution reactions where the bromine atom is replaced by other nucleophiles, facilitating the synthesis of diverse derivatives .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of bromine with amines or thiols under basic conditions. |
| Oxidation | Formation of N-oxides or other oxidized derivatives. |
| Reduction | Conversion to corresponding methyl derivatives using reducing agents. |
Biological Research
Potential Anticancer and Antimicrobial Properties
Research indicates that compounds derived from Mannich bases, including derivatives of this compound, exhibit significant biological activities. Studies have shown that these compounds can possess antimicrobial and anticancer properties, making them candidates for further investigation in drug design . The relationship between structure and biological activity suggests that modifications to the compound could enhance its therapeutic efficacy.
Case Study: Anticancer Activity
A study highlighted the cytotoxic effects of Mannich bases on various cancer cell lines, demonstrating that certain derivatives exhibited higher potency compared to standard chemotherapeutics like 5-fluorouracil. This suggests that this compound may also be explored for its potential as an anticancer agent .
Industrial Applications
Use in Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and as a hardener for epoxy resins due to its ability to facilitate curing processes .
Mechanism of Action
The mechanism of action of Diethyl[(3-Bromo-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The bromine atom and the diethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s molecular formula is inferred as C₁₂H₁₇BrN , with a molecular weight of ~254.18 g/mol . Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method (Inferred) |
|---|---|---|---|---|
| Diethyl[(3-Bromo-4-methylphenyl)methyl]amine | C₁₂H₁₇BrN | 254.18 | 3-Bromo-4-methylphenyl, diethyl | Alkylation of primary amine |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Bromo-4-fluorophenyl, pentan-2-yl | Not specified |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 306.20 | 4-Bromo-2-phenoxy, methyl | SN2 substitution |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₃H₁₁BrN₂O₂ | 315.15 | 3-Bromo-2-methylphenyl, amide | Reflux with pyridine and acid |
- The 3-bromo-4-methylphenyl group enhances electrophilic aromatic substitution (EAS) reactivity at the 2- and 5-positions due to the bromine’s electron-withdrawing effect and the methyl group’s electron-donating nature. This contrasts with fluorine-substituted analogs (e.g., ), where fluorine’s electronegativity further deactivates the ring .
- Hydrogen Bonding and Crystallinity: Unlike amide-containing analogs (e.g., ), the target compound lacks hydrogen-bond donors, likely resulting in lower crystallinity. This is consistent with observations in diethylamine derivatives, where bulky substituents disrupt intermolecular interactions .
Dynamic Behavior and Stability
- Methyl Group Reorientation : In diethylamine derivatives, methyl groups exhibit rotational barriers of ~2.90 kcal/mol (). The target compound’s methyl group on the phenyl ring may display similar dynamics, influencing its conformational flexibility in solution .
Biological Activity
Diethyl[(3-Bromo-4-methylphenyl)methyl]amine, with the chemical formula C12H18BrN and a molecular weight of 256.18 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and applications in medicinal chemistry.
Overview of the Compound
This compound is synthesized through the reaction of 3-bromo-4-methylbenzyl chloride with diethylamine, typically in an organic solvent like dichloromethane or toluene, under basic conditions . The compound's structure includes a bromine atom and a diethylamine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances its reactivity, enabling it to participate in various substitution reactions. This reactivity allows the compound to potentially inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar capabilities .
Anticancer Potential
The compound is being investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific signaling pathways . For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, making them candidates for further development .
Research Findings and Case Studies
A series of studies have explored the biological activity of this compound and related compounds:
- Study on Enzyme Inhibition : A study highlighted the potential of similar compounds to act as enzyme inhibitors. The structural characteristics of this compound suggest it could inhibit key enzymes involved in metabolic pathways .
- Cytotoxicity Assays : In cytotoxicity assays against human cancer cell lines, compounds structurally related to this compound showed varying degrees of effectiveness. Some exhibited IC50 values indicating potent activity against specific cancer types .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diethyl[(3-Chloro-4-methylphenyl)methyl]amine | Chlorine instead of bromine | Moderate antimicrobial |
| Diethyl[(4-Bromophenyl)methyl]amine | Lacks methyl group on phenyl ring | Lower anticancer activity |
| Diethyl[(3-Bromo-4-ethylphenyl)methyl]amine | Ethyl group instead of methyl | Similar enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for Diethyl[(3-Bromo-4-methylphenyl)methyl]amine, and how can its purity be verified?
- Methodological Answer : A common approach involves alkylation of 3-bromo-4-methylbenzyl chloride with diethylamine under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity can be verified via ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., diethylamino protons at δ ~2.4–2.6 ppm, aromatic protons at δ ~6.8–7.5 ppm). Mass spectrometry (MS) and HRMS are critical for molecular ion validation. For intermediates, column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. How is the IUPAC nomenclature applied to this compound?
- Methodological Answer : The parent structure is benzenamine. Substituents are prioritized by Cahn-Ingold-Prelog rules:
- 3-Bromo-4-methylphenyl group (bromo at position 3, methyl at 4).
- Diethylaminomethyl as the N-substituent.
The systematic name follows the format This compound , where "methyl" bridges the aromatic ring and the diethylamino group. This aligns with IUPAC conventions for secondary amines with branched substituents .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., diethylamino CH₂ groups, aromatic protons) and confirms substitution patterns.
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹ for primary/secondary amines) and C-Br vibrations (~600 cm⁻¹).
- MS/HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement using programs like SHELXL for refinement .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the bromo substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the bromo group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking may assess interactions in biological systems. Pair computational results with experimental kinetics (e.g., SNAr reactions) to validate predictions .
Q. How does the diethylamino group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The diethylamino group acts as an electron-donating substituent, enhancing aromatic ring electron density via resonance. This reduces electrophilic substitution rates but facilitates Mannich reactions or amide couplings . Kinetic studies under varying pH (e.g., using acetic acid/morpholine systems) can quantify steric and electronic effects. Compare reactivity with analogs (e.g., dimethylamino or piperidine derivatives) to isolate steric contributions .
Q. What strategies optimize synthetic yield under varying conditions?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates.
- Temperature control : Moderate heating (60–80°C) balances kinetics and side reactions.
- Workflow : Monitor intermediates via TLC and optimize column chromatography gradients. Yield improvements from 24% to >90% have been reported for structurally similar amines by adjusting these parameters .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX refinement (SHELXS for solution, SHELXL for refinement) provides precise bond lengths/angles. For example, the C-Br bond length (~1.89–1.92 Å) and dihedral angles between the aromatic ring and diethylamino group can confirm steric strain. Twinning or disorder in crystals may require TWINABS for data correction. Compare with DFT-optimized geometries to validate computational models .
Key Considerations
- Contradictions : While focuses on chlorophenyl analogs, bromo-substituted derivatives exhibit slower reaction kinetics due to higher steric bulk.
- Excluded Sources : Commercial or non-academic databases (e.g., ) were omitted per guidelines.
- Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally related amines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
